methyl 1-benzyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate
CAS No.: 1251688-36-4
Cat. No.: VC4592561
Molecular Formula: C16H19N3O4S2
Molecular Weight: 381.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251688-36-4 |
|---|---|
| Molecular Formula | C16H19N3O4S2 |
| Molecular Weight | 381.47 |
| IUPAC Name | methyl 1-benzyl-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C16H19N3O4S2/c1-23-16(20)14-12-18(11-13-5-3-2-4-6-13)17-15(14)25(21,22)19-7-9-24-10-8-19/h2-6,12H,7-11H2,1H3 |
| Standard InChI Key | TXFVZVLWTZBMBF-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CN(N=C1S(=O)(=O)N2CCSCC2)CC3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Design
Core Pyrazole Architecture
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, serves as the scaffold for this compound. The 1- and 3-positions of the ring are substituted with a benzyl group and a thiomorpholinosulfonyl group, respectively, while the 4-position bears a methyl ester. This arrangement creates distinct electronic and steric environments that influence the compound’s reactivity and binding affinity.
The benzyl group at the 1-position introduces aromatic character, enhancing lipid solubility and potentially improving membrane permeability. In contrast, the thiomorpholinosulfonyl group at the 3-position contributes polar sulfonamide and thiomorpholine functionalities, which may facilitate hydrogen bonding with biological targets such as enzymes or receptors.
Stereoelectronic Effects
The thiomorpholinosulfonyl group’s electron-withdrawing sulfonyl moiety () polarizes the pyrazole ring, increasing electrophilicity at the 4-position where the methyl ester resides. This electronic perturbation could modulate the compound’s metabolic stability, as esterases often target carboxylate esters . Additionally, the thiomorpholine’s sulfur atom may engage in hydrophobic interactions or coordinate with metal ions in catalytic sites.
Table 1: Structural Comparison of Pyrazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Methyl 1-benzyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate | 381.47 | Benzyl, thiomorpholinosulfonyl, methyl ester | |
| Methyl 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate | 250.68 | 4-Chlorobenzyl, methyl ester | |
| Methyl 1-(4-tert-butylbenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate | 437.57 | 4-tert-Butylbenzyl, thiomorpholinosulfonyl, methyl ester |
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategies
While explicit synthetic details for methyl 1-benzyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate remain proprietary, analogous pyrazole derivatives are typically synthesized through sequential condensation, cyclization, and sulfonylation reactions. A plausible route involves:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
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Benzylation: Alkylation of the pyrazole nitrogen using benzyl bromide or chloride in the presence of a base such as potassium carbonate.
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Sulfonylation: Introduction of the thiomorpholinosulfonyl group via reaction with thiomorpholine sulfonyl chloride, requiring careful temperature control to avoid side reactions.
Catalytic and Solvent Considerations
Recent advances in pyrazole synthesis emphasize solvent-free conditions or green solvents like ethanol to improve atom economy. Catalysts such as ruthenium complexes (e.g., ) have been employed in related triazole syntheses, suggesting potential applicability in accelerating key steps for this compound .
Biological Activities and Mechanistic Insights
Anti-Inflammatory and Anticancer Properties
The benzyl and sulfonyl groups contribute to cyclooxygenase-2 (COX-2) inhibition, a key mechanism in inflammation. Molecular docking simulations predict strong binding affinity () between this compound and COX-2’s active site, driven by π-π stacking with the benzyl ring and hydrogen bonds with the sulfonamide group. In cancer models, pyrazole derivatives induce apoptosis via caspase-3 activation, with half-maximal inhibitory concentrations () reported in the low micromolar range for breast and lung cancer cell lines.
Future Directions and Applications
Structure-Activity Relationship (SAR) Studies
Systematic modification of the benzyl and thiomorpholinosulfonyl substituents could optimize target selectivity. For example, introducing electron-withdrawing groups on the benzyl ring may enhance COX-2 inhibition, while varying the sulfonamide’s nitrogen environment might improve antimicrobial efficacy.
Nanocarrier Delivery Systems
Encapsulation in lipid nanoparticles or polymeric micelles could address the compound’s solubility limitations, particularly for intravenous administration. Recent advances in click chemistry enable covalent attachment to PEGylated carriers, prolonging circulation half-life .
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